Compound Description: This compound is the dihydrochloride salt of pexidartinib, a potent inhibitor of colony stimulating factor 1 receptor (CSF-1R) [, ]. It is used for the treatment of tenosynovial giant cell tumor, a rare type of tumor affecting joints and tendons [].
Relevance: This compound shares the 5-chloro-1H-pyrrolo[2,3-b]pyridine core with the target compound, 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. The variations lie in the substituents at positions 1 and 3 of the pyrrolopyridine ring. While the target compound has a 3-chloro-5-(trifluoromethyl) substitution and a phenylacetohydrazide moiety at position 1, pexidartinib has a methylpyridin-2-amine group connected via a methylene linker at position 3 and no substitution at position 1. Both compounds showcase the exploration of diverse substituents around the core pyrrolopyridine scaffold for different therapeutic applications [, ].
1-Benzyl-1H-pyrrolo(2,3-b)pyridines and 5-Benzyl-5H-pyrrolo(2,3-b)pyrazines
Compound Description: These compounds are a series of substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines. They were synthesized by gold-catalyzed cycloisomerization reactions, showcasing the utility of this chemistry in generating diversely substituted azaindoles [].
Relevance: The 1-benzyl-1H-pyrrolo(2,3-b)pyridines are directly related to the target compound, 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide, through the shared pyrrolo[2,3-b]pyridine core. Both compounds feature a substituent at the nitrogen atom of the pyrrole ring (benzyl in the related compounds, and phenylacetohydrazide in the target compound). The synthesis of these compounds demonstrates the versatile chemistry of the pyrrolopyridine scaffold and its potential for further derivatization [].
Compound Description: This series of compounds includes various 5-substituted phenyl derivatives of a 4H-1,2,4-triazole-3-thiole core linked to a pyrrolo[2,3-b]pyridine scaffold. The compounds were synthesized and screened for their antimicrobial activities, with one derivative (4f) exhibiting significant activity [].
Relevance: Although structurally more complex, these compounds highlight the incorporation of the pyrrolo[2,3-b]pyridine scaffold into larger frameworks for medicinal chemistry exploration. The presence of the pyrrolopyridine unit in these antimicrobial agents suggests its potential utility in drug design targeting diverse therapeutic areas. While the specific substitution pattern in 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide differs, both sets of compounds underscore the versatility of the pyrrolopyridine moiety for generating diverse chemical structures [].
Compound Description: This compound, known as Venetoclax hydroxylamine impurity (VHA), is a potential oxidative impurity identified during the manufacturing of Venetoclax, a Bcl-2 inhibitor used for treating various blood cancers []. It is formed through a [, ] Meisenheimer rearrangement of Venetoclax N-oxide [].
Relevance: This compound demonstrates a different substitution pattern on the pyrrolo[2,3-b]pyridine scaffold compared to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. The VHA impurity lacks the 3-chloro and 5-trifluoromethyl substituents but retains the core pyrrolopyridine structure, emphasizing the significance of this core unit in the development of Bcl-2 inhibitors like Venetoclax [].
Compound Description: This compound (w2) is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine nucleotide biosynthesis []. It exhibits promising activity for treating inflammatory bowel disease (IBD), showing better therapeutic effects than vidofludimus (another hDHODH inhibitor) and tofacitinib (a JAK inhibitor) [].
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. Both compounds feature substituents at the nitrogen atom of the pyrrole ring (2-chloro-6-fluorobenzyl in the related compound and phenylacetohydrazide in the target compound) and further modifications at position 3 of the pyrrolopyridine ring. This compound highlights the potential of modifying the pyrrolopyridine core for developing inhibitors targeting different enzymes like hDHODH, relevant for treating inflammatory diseases [].
Compound Description: This compound (P1) is a 7-azaindole analog designed using the bioisosteric principle []. It demonstrates potent in vitro cytotoxic activity against various cancer cell lines, including HOS, MCF-7, and A549, while exhibiting lower toxicity toward normal L929 cells [].
Relevance: The core structure of this compound, 5-chloro-1H-pyrrolo[2,3-b]pyridine, is also present in 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. Both compounds share the same chloro substitution at position 3 and the same trifluoromethyl substitution at position 5 on the pyrrolopyridine ring. The key difference lies in the substituent at position 1, with a pyrimidin-2-amine moiety connected via a methylene linker in this compound. This similarity highlights the importance of the 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine unit in generating compounds with potent biological activities, including anticancer activity [].
5-substituted-1-benzyl-1H-pyrrolo[2,3-b]pyridines, 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol and pyrrolo[2,3-b]pyridin-5-vinylphenol
Compound Description: These compounds represent a set of pyrrolo[2,3-b]pyridine derivatives designed and synthesized as potential anticancer agents []. The study showed that 2,6-difluorobenzylpyrrolidin-1H-pyrrolo[2,3-b]pyridine and 2,6-difluorobenzyl-N,N-dimethyl-1H-pyrrolo[2,3-b]-pyridin-5-amine exhibited significant activity against the human cervical cancer cell line (Hela). Additionally, pyrrolo[2,3-b]pyridin-5-phenol and pyrrolo[2,3-b]pyridin-5-vinylphenol demonstrated activity against the human breast cancer cell line (MCF-7) [].
Relevance: These compounds share the common pyrrolo[2,3-b]pyridine scaffold with 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. The variation lies in the substituents attached to the core scaffold. The exploration of different substituents, such as benzyl groups and phenolic moieties, highlights the versatility of the pyrrolopyridine core for developing diverse molecules with potential anticancer properties [].
Compound Description: This compound, known as Venetoclax N-oxide (VNO), is a potential oxidative impurity of Venetoclax, formed through the oxidation of Venetoclax using m-CPBA [].
Compound Description: Vemurafenib, a BRAF inhibitor approved for treating metastatic melanoma with a BRAFV600E mutation, is actively effluxed by P-gp and BCRP at the blood-brain barrier, significantly limiting its brain distribution [].
Relevance: Vemurafenib shares the 1H-pyrrolo[2,3-b]pyridine core with 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. Both compounds have variations in their substituents, demonstrating the diverse range of modifications possible on this scaffold for targeting different therapeutic areas. Vemurafenib highlights the importance of considering efflux mechanisms at the blood-brain barrier when designing drugs based on the pyrrolopyridine core [].
Compound Description: PLX5622 is a CSF-1R inhibitor used to target glioma-associated microglia and macrophages (GAMMs) in the treatment of glioma []. Preclinical studies in mice showed that PLX5622 significantly reduced GAMM infiltration and tumor volume, suggesting its potential as a therapeutic agent or in combination with other therapies for glioma [].
Relevance: PLX5622 features a 5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, making it structurally related to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide, which also possesses a pyrrolo[2,3-b]pyridine core. The difference in substituents showcases the exploration of various modifications on the pyrrolopyridine scaffold for developing CSF-1R inhibitors with potential therapeutic applications in glioma [].
Compound Description: BMS-378806 is a small molecule HIV-1 inhibitor that targets the viral envelope glycoprotein gp120 []. Structure-activity relationship studies revealed the importance of the 3-(R)-methyl group on the piperazine moiety, the electronegativity of the C-4 substituent on the indole or azaindole ring, and the avoidance of bulky groups around the C-4 position for antiviral activity [].
Relevance: BMS-378806 contains the pyrrolo[2,3-b]pyridine core, specifically the 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl moiety, which is structurally related to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. The presence of the pyrrolo[2,3-b]pyridine core in this HIV-1 inhibitor suggests its potential as a pharmacophore in drug design for various therapeutic targets [].
(R)-methanandamide and abnormal cannabidiol
Compound Description: These compounds are cannabinoids that stimulate nitric oxide (NO) production in rabbit aortic endothelial cells (RAEC) via a non-CB1/CB2 anandamide receptor [, ]. They produce vasorelaxation in various vascular beds through a mechanism that is independent of traditional CB1 and CB2 receptors [, ].
Relevance: While these compounds do not share the pyrrolo[2,3-b]pyridine scaffold of 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide, they are relevant in highlighting the diverse pharmacological activity of anandamide. The research on (R)-methanandamide and abnormal cannabidiol shows that anandamide can signal through non-CB1/CB2 receptors, demonstrating the complexity of cannabinoid signaling and its potential for therapeutic applications beyond traditional cannabinoid receptors [, ].
Compound Description: PLX4032, also known as vemurafenib, is a potent BRAF inhibitor that shows restricted brain distribution due to active efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) at the blood-brain barrier [].
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide, albeit with different substituents. The similarity highlights the presence of the pyrrolo[2,3-b]pyridine core in diverse therapeutic agents, including BRAF inhibitors like PLX4032. Notably, this study emphasizes the influence of efflux transporters at the blood-brain barrier on the distribution of drugs containing this core, underscoring the importance of considering these factors in drug design [].
Compound Description: Win55,212-2 is a potent synthetic cannabinoid agonist that binds to both CB1 and CB2 receptors [, , , , , ]. It induces apoptosis in mantle cell lymphoma cells by activating the ceramide-p38 MAPK signaling pathway and causing mitochondrial membrane depolarization []. It also inhibits sensory nerve activation in guinea pig airways by acting on CB2 receptors and Maxi-K+ channels []. In rabbit aortic endothelial cells, it does not stimulate nitric oxide production, unlike anandamide and (R)-methanandamide [, ]. In the rat isolated mesenteric arterial bed, Win55,212-2 attenuates sensory neurogenic relaxation, primarily through CB1 receptor activation []. In guinea-pigs, it reduces airway neurogenic inflammatory reactions in vivo by activating CB2 receptors and Maxi-K+ channels []. It also inhibits airway plasma extravasation and bronchoconstriction induced by intraoesophageal HCl instillation, primarily mediated by CB2 receptor activation [].
Relevance: While Win55,212-2 does not contain the pyrrolo[2,3-b]pyridine core, its action as a potent cannabinoid agonist, particularly its effect on CB2 receptors, makes it relevant to the understanding of potential off-target effects or interactions of 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide, should it exhibit any affinity for cannabinoid receptors. The research on Win55,212-2 demonstrates the diverse pharmacological effects of cannabinoid agonists and their potential therapeutic applications in various diseases, including cancer, respiratory diseases, and inflammatory conditions [, , , , , , ].
Compound Description: CP55940 is a nonclassical cannabinoid that acts as a potent agonist at both CB1 and CB2 receptors [, , ]. It is the most potent agonist for inhibiting adenylyl cyclase and recruiting arrestins, two signaling pathways associated with cannabinoid receptors []. In the rat isolated mesenteric arterial bed, CP55940, like Win55,212-2, attenuates sensory neurogenic relaxation, primarily via CB1 receptor activation []. In RAEC, it does not stimulate nitric oxide production [, ].
Relevance: Although structurally dissimilar to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide, CP55940 serves as a comparative cannabinoid agonist, highlighting the diversity of cannabinoid ligands and their varying effects on signaling pathways. Its potent activity at both CB1 and CB2 receptors emphasizes the potential for off-target effects or interactions with cannabinoid receptors if 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide were to exhibit any affinity for these receptors [, , , ].
Compound Description: bap is a 2,6-bis(azaindole)pyridine compound that forms complexes with iron(III) and copper(II) salts []. The bap ligand can adopt various conformations and binding modes, making it versatile for coordination chemistry applications [].
Relevance: bap contains two pyrrolo[2,3-b]pyridine units, directly connecting it to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide. The presence of two pyrrolopyridine moieties in bap highlights the potential for using this core unit in constructing larger, more complex molecules with specific metal-binding properties [].
Compound Description: This compound (Compound 1) is an inhibitor of anti-apoptotic proteins of the Bcl-2 family, specifically targeting Bcl-2. Several crystalline forms of this compound, including a free base crystalline anhydrate, a free base hydrate of crystalline form, a solvate of crystalline form, a hydrochloride salt of crystalline form, and a sulfate salt of crystalline form, have been prepared and characterized for potential use as active pharmaceutical ingredients [].
Relevance: Compound 1 is structurally similar to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide as it also contains the 1H-pyrrolo[2,3-b]pyridine core. The difference lies in the substitution patterns and the presence of additional functional groups. The research on Compound 1 highlights the importance of exploring different solid forms for optimizing the pharmaceutical properties of compounds containing the pyrrolo[2,3-b]pyridine core [].
Compound Description: This compound is a selective Bcl-2 inhibitor that has shown potential for treating systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome [].
Relevance: This compound is closely related to 2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide due to the presence of the 1H-pyrrolo[2,3-b]pyridine core. The variations are primarily in the substituents attached to this core. The therapeutic potential of this compound in autoimmune diseases highlights the diverse applications of pyrrolo[2,3-b]pyridine-containing compounds in different disease areas [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.